molecular formula C15H18ClN3 B271441 N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine

Cat. No. B271441
M. Wt: 275.77 g/mol
InChI Key: GBDLEZZICIOMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine, also known as CPP, is a chemical compound that has been extensively studied for its effects in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of effects on the brain and nervous system. In

Scientific Research Applications

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been extensively studied for its effects on the brain and nervous system. It has been shown to have potential therapeutic applications for a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been used as a research tool to study the role of NMDA receptors in learning and memory.

Mechanism of Action

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine acts as a non-competitive NMDA receptor antagonist by binding to the receptor and blocking the ion channel. This leads to a decrease in the flow of calcium ions into the cell, which is important for the regulation of synaptic plasticity and long-term potentiation. By blocking NMDA receptors, N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine can also reduce the excitotoxicity that occurs in conditions such as stroke and traumatic brain injury.
Biochemical and Physiological Effects
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been shown to have a wide range of effects on the brain and nervous system. It has been shown to improve learning and memory in animal models, as well as reduce anxiety and depression-like behavior. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine in lab experiments is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and conditions. However, one limitation of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine. One area of interest is the potential therapeutic applications of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine for neurological disorders. Another area of interest is the role of NMDA receptors in addiction and substance abuse, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine involves the reaction of 4-chlorophenylhydrazine with cyclohexanone to produce 1-(4-chlorophenyl)-3-cyclohexyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with ammonium acetate and cyclohexylamine to produce N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine.

properties

Product Name

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazol-3-amine

InChI

InChI=1S/C15H18ClN3/c16-12-8-6-11(7-9-12)14-10-15(19-18-14)17-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,17,18,19)

InChI Key

GBDLEZZICIOMPX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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